

# (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid structural information

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid

**Cat. No.:** B1388032

[Get Quote](#)

An In-Depth Technical Guide to (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid

## Introduction: A Key Building Block in Modern Chemistry

(4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid is a specialized organoboron compound that has emerged as a significant building block in organic synthesis, particularly within the fields of medicinal chemistry and materials science. Its unique trifunctional structure—comprising a boronic acid group, a fluorine atom, and a dimethylcarbamoyl group—imparts a combination of reactivity, stability, and modulatory electronic properties that make it highly valuable for researchers. The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, while the electron-withdrawing fluorine and the polar dimethylcarbamoyl group influence the molecule's reactivity, solubility, and potential for intermolecular interactions in larger, more complex target molecules<sup>[1][2]</sup>. This guide provides a comprehensive overview of its structural information, synthesis, applications, and handling protocols for professionals in drug development and chemical research.

## Part 1: Core Structural and Physicochemical Properties

A precise understanding of the fundamental properties of (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid is critical for its effective application in synthesis and research.

These properties dictate its storage, handling, reactivity, and suitability for various reaction conditions.

## Chemical Identity

The compound is systematically named [4-(Dimethylcarbamoyl)-3-fluorophenyl]boronic acid[3]. Its identity is unambiguously confirmed by its unique CAS Registry Number.

## Structural and Physical Data Summary

The key physicochemical properties are summarized in the table below for quick reference.

The molecule is a solid at room temperature and exhibits stability under standard conditions[1] [4].

| Property          | Value                                                                        | Source(s) |
|-------------------|------------------------------------------------------------------------------|-----------|
| CAS Number        | 874289-13-1                                                                  | [3][4][5] |
| Molecular Formula | C <sub>9</sub> H <sub>11</sub> BFNO <sub>3</sub>                             | [3][4]    |
| Molecular Weight  | 211.00 g/mol                                                                 | [4][5]    |
| Appearance        | White to off-white solid/crystalline powder                                  | [1][4]    |
| IUPAC Name        | [4-(Dimethylcarbamoyl)-3-fluorophenyl]boronic acid                           | [3]       |
| SMILES String     | CN(C)C(=O)c1ccc(cc1F)B(O)O                                                   | [4]       |
| InChI Key         | KEZPQOGKDGNRHH-UHFFFAOYSA-N                                                  | [4]       |
| Solubility        | Slightly soluble in water; soluble in organic solvents like ethanol and DMF. | [1]       |

## Part 2: Synthesis and Reactivity

The synthesis of functionalized phenylboronic acids is a well-established field, typically involving the conversion of an aryl halide into the desired boronic acid. The reactivity of the final product is dominated by the versatile boronic acid group.

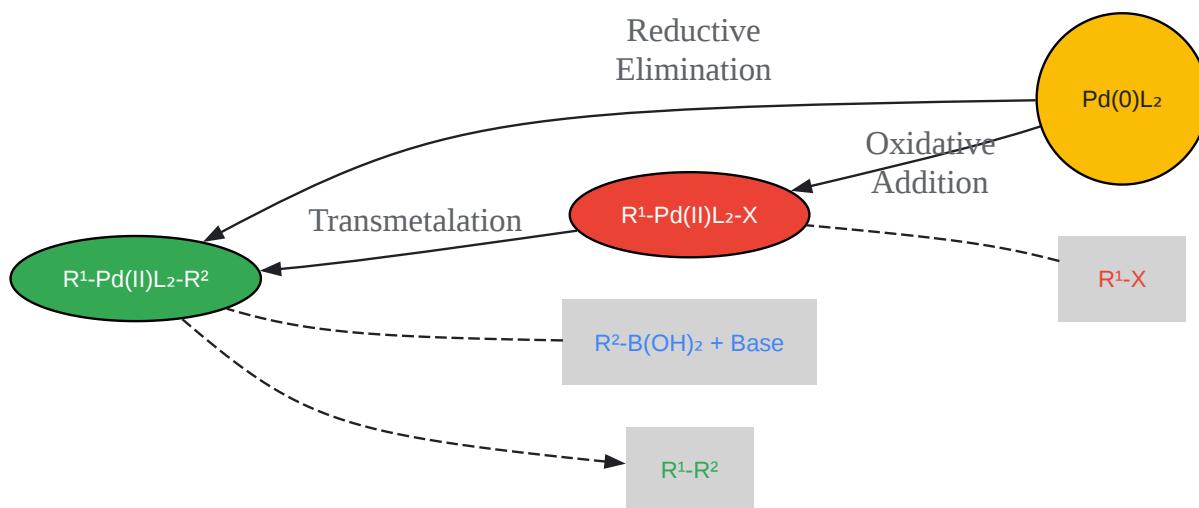
## General Synthesis Strategy

A common and effective method for synthesizing arylboronic acids is through a lithium-halogen exchange from a corresponding aryl halide, followed by quenching with a borate ester and subsequent acidic hydrolysis. This multi-step process is chosen for its reliability and adaptability to various functional groups, provided they are appropriately protected.[\[6\]](#)

The rationale for this pathway is as follows:

- Protection of Reactive Groups: If other reactive functional groups are present on the aryl halide (like an amine), they must be protected to prevent side reactions during the lithium-halogen exchange.
- Lithium-Halogen Exchange: This step, typically using an organolithium reagent like n-butyllithium at low temperatures, efficiently generates a highly nucleophilic aryllithium intermediate.
- Borylation: The aryllithium species readily attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate), forming a boronate ester intermediate.
- Hydrolysis: Acidic workup hydrolyzes the boronate ester to yield the final boronic acid product.

Caption: General synthetic workflow for arylboronic acids.


## Part 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **(4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid** is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds, essential for constructing the complex carbon skeletons of pharmaceuticals and advanced materials[\[2\]](#)[\[7\]](#).

## Mechanistic Overview

The Suzuki-Miyaura reaction involves a palladium catalyst that cycles through three key steps to couple an organoboron compound (like our topic molecule) with an organohalide.

- Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide ( $R^1-X$ ), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
- Transmetalation: A base activates the boronic acid, forming a boronate species. This species then transfers its organic group ( $R^2$ ) to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners.
- Reductive Elimination: The two organic groups ( $R^1$  and  $R^2$ ) on the palladium center couple and are eliminated from the complex, forming the final product ( $R^1-R^2$ ) and regenerating the active Pd(0) catalyst, which re-enters the cycle.



[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a generalized, self-validating framework for coupling **(4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid** with a generic aryl bromide. Note: This is an illustrative procedure and must be adapted and optimized for specific substrates and scales.

Objective: To synthesize a biaryl compound via Pd-catalyzed coupling.

Materials:

- **(4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid** (1.2 equiv)
- Aryl Bromide (1.0 equiv)
- Palladium Catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 0.05 equiv)
- Base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2.0 equiv)<sup>[8]</sup>
- Anhydrous Solvent (e.g., Dioxane/Water mixture)<sup>[9]</sup>

Step-by-Step Methodology:

- Inert Atmosphere Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintaining an inert atmosphere is crucial as the  $\text{Pd}(0)$  catalyst is oxygen-sensitive.
- Reagent Addition: To the flask, add the aryl bromide, **(4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid**, the base, and the palladium catalyst.
- Solvent Addition: Add the degassed solvent system via syringe. The use of a co-solvent like water can be essential for dissolving the base and facilitating the reaction.
- Reaction Execution: Heat the reaction mixture to the target temperature (typically 70-100 °C) and stir vigorously for the required time (2-16 hours)<sup>[9]</sup>.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

- **Workup:** After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to isolate the desired biaryl compound.
- **Characterization:** Confirm the structure and purity of the final product using analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Part 4: Applications in Drug Discovery and Medicinal Chemistry

Organoboron compounds, and specifically functionalized phenylboronic acids, are integral to modern drug discovery programs[10]. **(4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid** serves as a valuable intermediate for synthesizing molecules with potential therapeutic activities.

- **Scaffold Development:** It is used to construct core molecular scaffolds for various drug targets. It has been employed as a reactant in the preparation of selective glucocorticoid receptor agonists and checkpoint kinase 1 (CHK1) inhibitors, which are relevant in inflammation and oncology, respectively.
- **Modulation of Physicochemical Properties:** The fluorine atom can enhance metabolic stability and binding affinity, while the dimethylcarbamoyl group can improve solubility and provide hydrogen bonding capabilities[6][11]. These features are deliberately designed into drug candidates to optimize their pharmacokinetic and pharmacodynamic profiles.
- **Bioactivity:** Studies have indicated that compounds derived from this boronic acid may possess anticancer and neuroprotective properties, highlighting its potential in developing treatments for complex diseases[11].

## Part 5: Safety and Handling

Proper handling of **(4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid** is essential to ensure laboratory safety. The compound is classified as an irritant.

- Hazard Identification:
  - Causes skin irritation (H315)[[12](#)][[13](#)].
  - Causes serious eye irritation (H319)[[12](#)][[13](#)].
  - May cause respiratory irritation (H335)[[12](#)][[13](#)].
- Personal Protective Equipment (PPE):
  - Eye Protection: Wear chemical safety goggles or glasses[[1](#)][[12](#)].
  - Hand Protection: Use chemically resistant gloves (e.g., nitrile)[[1](#)][[12](#)].
  - Skin and Body Protection: Wear a lab coat. Ensure an emergency eyewash and safety shower are accessible[[14](#)].
- Handling and Storage:
  - Use only in a well-ventilated area or a chemical fume hood to avoid inhaling dust[[12](#)][[14](#)].
  - Avoid direct contact with skin and eyes[[1](#)].
  - Store in a tightly closed container in a cool, dry place[[12](#)]. The compound can be moisture-sensitive[[15](#)].

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [chembk.com](http://chembk.com) [[chembk.com](http://chembk.com)]

- 2. nbinno.com [nbinno.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 4-(Dimethylcarbamoyl)-3-fluorophenylboronic acid AldrichCPR 874289-13-1 [sigmaaldrich.com]
- 5. 4 carboxy 3 fluorophenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid | 874289-13-1 | Benchchem [benchchem.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. 4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. sites.pitt.edu [sites.pitt.edu]
- To cite this document: BenchChem. [(4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid structural information]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1388032#4-dimethylcarbamoyl-3-fluorophenyl-boronic-acid-structural-information>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)